Ethyl 5-(4-bromophenyl)isoxazole-4-carboxylate
Description
Significance of Isoxazole (B147169) Scaffolds in Heterocyclic Chemistry
Isoxazoles are a class of five-membered heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities and therapeutic possibilities. nih.govrsc.org These compounds are considered versatile building blocks in the synthesis of a variety of bioactive molecules. researchgate.net The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is an important pharmacophore, which is a molecular feature responsible for a drug's pharmacological activity. researchgate.net
The unique structure of isoxazoles gives them a range of chemical and biological activities, making them a valuable core in drug development. researchgate.net The presence of this scaffold in a molecule can lead to a variety of biological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govrsc.org The relative ease of synthesis and the ability to modify the isoxazole ring structure have made it a popular subject for chemists and pharmacologists worldwide. researchgate.net The weak nitrogen-oxygen bond within the isoxazole ring is a key feature, as it allows for ring-cleavage reactions, further enhancing its utility as a synthetic intermediate for creating polyfunctionalized organic molecules. nih.govresearchgate.net
Research Trajectories for Aryl-Substituted Isoxazole Carboxylates
The introduction of an aryl (a functional group derived from an aromatic ring) and a carboxylate (an ester or salt of a carboxylic acid) group onto the isoxazole scaffold significantly influences its chemical and biological properties. This has led to specific research trajectories focused on exploring these derivatives. Aryl-substituted isoxazoles are versatile building blocks in organic chemistry and are components of numerous pharmaceutical products and biologically active molecules. researchgate.net
Current research often focuses on developing efficient synthetic methods for these compounds, particularly concerning regioselectivity, which is the control of where substituents attach to the ring. nih.govresearchgate.net The electronic nature of the substituents on the aryl ring can modulate the biological activity of the entire molecule. For instance, the presence of electron-withdrawing groups on the aryl moiety can, in some cases, enhance the therapeutic potential of the compound. researchgate.net
The carboxylate group, particularly an ethyl ester, is often introduced to improve the pharmacokinetic properties of a potential drug, such as its absorption and distribution in the body. Research has shown that in some cases, ester derivatives can be slightly more efficient inhibitors of biological targets than their corresponding carboxylic acids. nih.gov The combination of the isoxazole core, an aryl group, and a carboxylate ester creates a molecule with potential for a wide range of applications, driving research into their synthesis and biological evaluation. researchgate.net
Rationale for Focused Investigation on Ethyl 5-(4-bromophenyl)isoxazole-4-carboxylate
The specific compound, this compound, is a subject of focused investigation due to the unique combination of its structural features: the isoxazole core, the ethyl carboxylate group, and the 4-bromophenyl substituent. The presence of a halogen atom, in this case, bromine, on the phenyl ring is of particular interest. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence the crystal structure of a compound and its binding affinity to biological targets. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 430534-62-6 |
| Molecular Formula | C12H10BrNO3 |
| Molecular Weight | 296.12 g/mol |
| Rotatable Bond Count | 4 |
| Complexity | 267 |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-14-17-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBREVGMLPCBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of Ethyl 5 4 Bromophenyl Isoxazole 4 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. For a novel or understudied compound like Ethyl 5-(4-bromophenyl)isoxazole-4-carboxylate, these calculations would provide invaluable insights.
Electronic Structure Analysis
An electronic structure analysis would typically involve the use of methods like Density Functional Theory (DFT) to determine the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap would suggest higher reactivity. The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.
Conformational Analysis
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure. A conformational analysis would be performed to identify the most stable conformers of this compound. This involves systematically rotating the rotatable bonds, such as the one connecting the isoxazole (B147169) ring to the phenyl group and the bonds within the ethyl carboxylate group, and calculating the potential energy of each conformation. The resulting potential energy surface would highlight the global and local energy minima, corresponding to the most populated and stable conformations under given conditions.
Spectroscopic Property Predictions (e.g., Infrared Intensities)
Quantum chemical calculations can predict various spectroscopic properties. For instance, the vibrational frequencies and their corresponding infrared (IR) intensities can be calculated. These theoretical predictions are instrumental in the interpretation of experimental IR spectra, allowing for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the stretching of the C=O, C=N, and C-Br bonds.
A hypothetical table of predicted vibrational frequencies might look like this:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| C=O stretch (ester) | ~1720-1740 | Strong |
| C=N stretch (isoxazole) | ~1600-1650 | Medium |
| Aromatic C=C stretch | ~1500-1600 | Medium-Strong |
| N-O stretch (isoxazole) | ~1300-1400 | Medium |
| C-Br stretch | ~500-600 | Medium-Strong |
This table is illustrative and not based on actual calculated data for the specified compound.
NBO Analysis for Charge Delocalization and Hyper-conjugative Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool to study charge delocalization and hyper-conjugative interactions within a molecule. This analysis would quantify the electron density on each atom, providing insights into the charge distribution. It would also reveal the interactions between filled and vacant orbitals, which are crucial for understanding the stability of the molecule arising from electron delocalization from the phenyl ring to the isoxazole system and the carboxylate group.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks. For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the carboxylate and isoxazole ring, indicating their susceptibility to electrophilic attack. Positive potential (typically colored blue) would be expected around the hydrogen atoms.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can predict the behavior of the molecule in a condensed phase, such as in a solvent or interacting with a biological target.
Molecular dynamics (MD) simulations would involve simulating the movement of the atoms of the molecule over time, governed by a force field. This would provide information about the conformational flexibility of the molecule in a solution, its solvation properties, and how it might interact with other molecules. For a molecule with potential biological activity, MD simulations are often used to study its binding to a target protein, providing insights into the binding affinity and the key interactions that stabilize the complex.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the binding mode of a small molecule ligand to a protein target. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.
A hypothetical molecular docking study of this compound against a specific protein target, for instance, a kinase or a cyclooxygenase enzyme, would involve preparing the 3D structures of both the ligand and the protein. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). The docking simulation would then be performed using software such as AutoDock or Glide. The results would be analyzed to identify the most stable binding pose, the calculated binding energy (often in kcal/mol), and the specific amino acid residues involved in the interaction. Key interactions would include hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom).
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted ligand-protein complex and to observe its dynamic behavior over time. An MD simulation would be performed on the best-ranked docked complex of this compound and its target protein. This simulation would solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over a period typically ranging from nanoseconds to microseconds.
The stability of the complex would be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation time would suggest a stable binding. Conformational changes in both the protein and the ligand upon binding can also be observed and analyzed.
Protein Backbone and Ligand Dynamicity
The dynamicity of the protein backbone and the ligand within the binding site can be further analyzed from the MD simulation trajectory. The root-mean-square fluctuation (RMSF) of individual amino acid residues would be calculated to identify flexible and rigid regions of the protein. High RMSF values for residues in the binding pocket could indicate conformational adjustments to accommodate the ligand.
Similarly, the flexibility and conformational freedom of this compound within the binding site would be assessed. This analysis would reveal which parts of the ligand are most mobile and which are anchored by strong interactions with the protein.
Structure-Activity/Property Relationship Modeling
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for isoxazole derivatives including this compound, a dataset of compounds with their measured biological activities (e.g., IC50 values) would be required.
For each compound, a set of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated. Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build an equation that correlates these descriptors with the biological activity. A robust QSAR model could then be used to predict the activity of new, unsynthesized derivatives. A 3D-QSAR model would further explore the relationship between the three-dimensional structural features of the molecules and their activity. nih.gov
Quantitative Structure-Property Relationships (QSPR)
Similar to QSAR, Quantitative Structure-Property Relationship (QSPR) models relate chemical structure to physicochemical properties. A QSPR study of this compound and related compounds could be used to predict properties such as solubility, melting point, or chromatographic retention times based on calculated molecular descriptors.
Pharmacophore Modeling
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. A pharmacophore model could be developed based on a set of active isoxazole derivatives. This model would serve as a 3D query to screen large compound libraries to identify new potential inhibitors with diverse chemical scaffolds but the same essential binding features as this compound.
Mechanistic Biological Investigations of Ethyl 5 4 Bromophenyl Isoxazole 4 Carboxylate and Analogues
Elucidation of Molecular Mechanism of Action
The molecular mechanisms underpinning the biological effects of Ethyl 5-(4-bromophenyl)isoxazole-4-carboxylate and its analogues are multifaceted, involving interactions with various enzymes, receptors, and cellular signaling pathways.
Enzyme Inhibition Studies
Isoxazole (B147169) derivatives have been extensively studied for their ability to inhibit a range of enzymes, contributing to their diverse pharmacological profiles.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition: Isoxazole derivatives are recognized for their anti-inflammatory properties, often linked to the inhibition of COX and 5-LOX enzymes, which are key in the biosynthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. For instance, a study on a series of isoxazole derivatives investigated their 5-LOX inhibitory activity. One of the compounds, C3, demonstrated concentration-dependent inhibition of 5-LOX with an IC50 value of 8.47 μM. researchgate.net Another compound in the same series, C6, was identified as the most potent 5-LOX inhibitor among the tested derivatives. researchgate.net
α-Amylase and α-Glucosidase Inhibition: The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Isoxazole-related structures have shown significant potential in this area. A study on novel isoxazolidine (B1194047) derivatives, which share a core heterocyclic structure, identified potent dual inhibitors of both enzymes. mdpi.com Compound 5d from this study was a particularly strong inhibitor, with IC50 values of 53.03 ± 0.106 µM for α-amylase and 94.33 ± 0.282 µM for α-glucosidase, significantly more potent than the standard drug acarbose. mdpi.com Kinetic studies revealed a competitive mode of inhibition for both enzymes. mdpi.com
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial regulators of the cell cycle, and their inhibition is a major target in cancer therapy. While direct studies on this compound as a CDK inhibitor are limited, related heterocyclic structures have been developed as potent CDK inhibitors. For example, a series of 4-thiazol-2-anilinopyrimidine derivatives were designed as highly active CDK9 inhibitors, which play a role in regulating transcription. nih.gov One selective compound, 12u , inhibited CDK9 with an IC50 of 7 nM and demonstrated potent anticancer activity in primary chronic lymphocytic leukemia cells. nih.gov
Farnesoid X Receptor (FXR) Agonism: FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. researchgate.netnih.gov Isoxazole derivatives have been identified as potent FXR agonists. Starting from the known agonist GW4064, a series of 3,5-substituted isoxazoles were developed. nih.gov Several of these analogues were found to be potent, full FXR agonists, with one compound, the 2,6-dimethyl phenol (B47542) analog 1t , showing even greater potency than GW4064 in a FRET-based assay. nih.gov
Receptor Binding and Modulation
Estrogen Receptor-α (ER-α) Modulation: The estrogen receptor is a key target in the treatment of hormone-dependent cancers like breast cancer. Isoxazole derivatives have been shown to act as anticancer agents through various mechanisms, including the inhibition of ERα. nih.gov For example, the compound 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole demonstrated anticancer activity against the MCF-7 breast cancer cell line (IC50 = 19.72 μM), which was associated with the downregulation of ERα. rsc.org This suggests that the isoxazole scaffold can be a valuable pharmacophore for developing new ERα inhibitors. rsc.org
Cellular Pathway Modulation
Apoptosis Induction: Inducing apoptosis, or programmed cell death, in cancer cells is a primary goal of chemotherapy. mdpi.com Numerous studies have shown that isoxazole derivatives are effective inducers of apoptosis. nih.govnih.gov Novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were found to induce both early and late apoptosis in human erythroleukemic K562 cells. nih.gov In one study, isoxazoles 4, 7, 8, 9, and 11 induced apoptosis in over 50% of the treated K562 cells. nih.gov The anticancer activity of these compounds is often linked to the activation of pro-apoptotic genes like p53, Bax, and caspases, and the inactivation of anti-apoptotic genes like Bcl2. nih.gov
Cell Cycle Regulation: Dysregulation of the cell cycle is a hallmark of cancer. mdpi.com Some heterocyclic compounds structurally related to isoxazoles have been shown to interfere with cell cycle progression. For instance, a novel quinazoline (B50416) derivative, compound 6e , was found to arrest the cell cycle in the G1 phase in MCF-7 breast cancer cells, contributing to its anticancer effect. mdpi.com
GATA4-NKX2-5 Transcriptional Synergy Modulation: The transcription factors GATA4 and NKX2-5 are essential for heart development and are implicated in cardiac hypertrophy. nih.govembopress.org They interact physically and synergistically activate cardiac gene expression. acs.org Small molecules based on the isoxazole scaffold have been identified as modulators of this GATA4-NKX2-5 transcriptional synergy. nih.gov A potent inhibitor, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (compound 3) , was identified with an IC50 of 3 μM. nih.govacs.org These modulators provide a novel approach for potentially regulating cardiac hypertrophy and regeneration. nih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level
SAR studies are essential for optimizing the potency and selectivity of isoxazole-based compounds by correlating specific structural features with their biological activities.
Identification of Structural Determinants for Mechanistic Activity
SAR analyses have revealed key structural features of isoxazole derivatives that govern their mechanistic activity. In the context of GATA4-NKX2-5 transcriptional synergy inhibition, a study of 220 derivatives revealed that the aromatic isoxazole substituent in the southern part of the molecule is crucial for regulating inhibitory activity. acs.org For anticancer activity, the presence of specific groups on the phenyl ring of the isoxazole is important. For example, a fluorine or trifluoromethyl group at the para position of the phenyl ring attached to the isoxazole core was found to promote cytotoxicity. nih.gov In another series, the presence of two isoxazoline (B3343090) moieties was identified as being responsible for the cytotoxic effects on human cancer cells. nih.gov
Impact of Substituent Modifications on Binding and Mechanism
Halogenation: The presence and position of halogen substituents, such as the bromine atom in this compound, significantly influence biological activity. The introduction of electron-withdrawing groups like fluorine, chlorine, and bromine has been shown to be significant for the anticancer activity of isoxazole derivatives. nih.gov One study highlighted that an ortho-substituted bromo compound demonstrated more valuable cytotoxic effects compared to other halogen-substituted analogues. nih.gov The presence of a bromine group on the C-5 phenyl ring has also been linked to enhanced antibacterial activity in some isoxazole derivatives. ijpca.org
Lipophilicity: Lipophilicity, often expressed as log P, is a critical parameter affecting the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net For isoxazole derivatives, optimizing lipophilicity is key to improving properties like metabolic stability and brain penetration. rsc.org In a series of novel isoxazole derivatives, the predicted log P values ranged from 2.07 to 4.82, indicating that most of the synthesized compounds would partition into lipid compartments, which is crucial for reaching intracellular targets. researchgate.net
Interactive Data Table: Enzyme Inhibition by Isoxazole Analogues
Interactive Data Table: Cellular Activity of Isoxazole Analogues
Advanced Research Applications and Future Directions
Role as Synthetic Intermediates in Complex Molecule Synthesis
The isoxazole (B147169) ring system is a well-established building block in organic synthesis, primarily due to the reactivity of the labile N-O bond, which can be cleaved under various conditions to unmask a range of functionalities. nih.govresearchgate.net Ethyl 5-(4-bromophenyl)isoxazole-4-carboxylate serves as a prime example of such a versatile intermediate. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives, while the isoxazole ring itself can undergo reductive cleavage to yield β-amino alcohols or enaminones, which are key precursors for more complex molecular architectures. nih.govresearchgate.net
Furthermore, the presence of the 4-bromophenyl group provides a crucial handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of diverse substituents on the phenyl ring, facilitating the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies. nih.gov
A specific example of its utility is in the synthesis of more complex heterocyclic systems. For instance, isoxazole precursors are used to construct fused heterocyclic structures like thiazolo[3,2-a]pyrimidines, which are of interest in medicinal chemistry. mdpi.com The strategic placement of functional groups in this compound makes it an ideal starting point for multi-step synthetic sequences aimed at constructing novel polycyclic compounds.
Potential Applications in Materials Science
While specific applications of this compound in materials science are not yet extensively documented, its molecular structure suggests significant potential in this area. The combination of an aromatic isoxazole ring and a bromophenyl group can impart desirable electronic and optical properties. Halogenated organic compounds are known to be useful in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials.
The bromine atom, in particular, can influence the electronic properties of the molecule through halogen bonding, a directional non-covalent interaction that can be exploited for the rational design and self-assembly of crystalline materials with specific packing motifs and physical properties. nih.govacs.org The ability to form ordered supramolecular structures is critical for developing materials with applications in electronics and photonics. Future research may focus on synthesizing polymers or dendrimers incorporating this isoxazole unit to explore their potential as functional organic materials.
Development of Analytical Probes in Chemical Research
The development of molecular probes for detecting and quantifying biological molecules or chemical species is a significant area of research. Although not yet reported as an analytical probe, the structure of this compound offers a promising scaffold for this purpose. The isoxazole core can be functionalized, and the bromophenyl moiety allows for the attachment of fluorophores or other reporter groups via cross-coupling reactions.
By strategically modifying the molecule, it is conceivable to design probes that exhibit changes in their fluorescence or other spectroscopic properties upon binding to a specific target analyte. For example, the ester group could be converted to an amide linked to a recognition element, creating a selective sensor. The inherent rigidity and aromaticity of the isoxazole scaffold could contribute to favorable photophysical properties in such probes.
Exploration in Supramolecular Chemistry
The field of supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, ordered structures. This compound is an excellent candidate for exploration in this field due to the presence of multiple sites for non-covalent interactions.
The bromine atom on the phenyl ring is a key feature, as it can act as a halogen bond donor, interacting with Lewis bases to direct the assembly of molecules in the solid state. nih.gov Research on a closely related thiazolo[3,2-a]pyrimidine derivative containing a 4-bromophenyl fragment has demonstrated the crucial role of halogen-π interactions in the formation of one-dimensional homochiral chains in the crystal lattice. mdpi.com This highlights the potential of the 4-bromophenyl group to control the crystal packing and form specific supramolecular architectures. Additionally, the aromatic rings can participate in π-stacking interactions, further stabilizing the resulting assemblies.
Applications in Agricultural Chemistry
Isoxazole derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting potent herbicidal or fungicidal activity. chemimpex.com The isoxazole ring is a key pharmacophore in several commercial herbicides. nih.govgoogle.com For example, some isoxazole-4-carboxamides act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical target for weed control. nih.gov
Given this precedent, this compound represents a valuable starting point for mechanistic research in agricultural chemistry. It can be used to synthesize a variety of analogues, such as amides, to investigate their potential as herbicides or fungicides. researchgate.net Studies on related 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides have shown significant pre- and post-emergent herbicidal activity. consensus.app The systematic modification of the ester and phenyl groups of the title compound could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.
Future Research Avenues in Chemical Biology and Drug Discovery Lead Optimization (non-clinical)
The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govrsc.orgnih.gov The weak N-O bond of the isoxazole ring can also play a role in its biological activity, potentially acting as a bio-reversible linkage. nih.gov
This compound is an attractive scaffold for non-clinical drug discovery and lead optimization for several reasons:
Structural Diversity: The ester and bromo functionalities allow for the creation of large and diverse chemical libraries for high-throughput screening. chemrxiv.org
SAR Studies: The bromophenyl group is particularly useful for probing structure-activity relationships. The bromine atom can be replaced with a wide array of substituents using well-established cross-coupling chemistry to optimize potency and selectivity. nih.gov
Metabolic Stability: The isoxazole ring is often associated with good metabolic stability and pharmacokinetic properties, making it a desirable core for drug candidates. researchgate.net
Future research will likely involve the synthesis of libraries based on this scaffold and their evaluation in various non-clinical biological assays to identify new lead compounds for therapeutic development. chemrxiv.orgnih.gov
Design of Novel Analogues with Targeted Mechanistic Profiles
Building on its potential in various fields, the rational design of novel analogues of this compound can lead to molecules with fine-tuned properties for specific applications. researchgate.net By systematically altering its structure, researchers can aim to enhance a particular biological activity or material property.
Table 1: Potential Modifications and Their Targeted Outcomes
| Structural Modification | Potential Application Area | Targeted Mechanistic Profile/Property |
|---|---|---|
| Conversion of the ethyl ester to various amides | Agricultural Chemistry, Drug Discovery | Enhanced binding to target enzymes (e.g., HPPD), improved cell permeability. |
| Suzuki coupling at the 4-bromo position | Drug Discovery, Materials Science | Optimization of biological activity (SAR), tuning of electronic/optical properties. |
| Nucleophilic aromatic substitution of bromine | Drug Discovery | Introduction of diverse functional groups to explore new chemical space. |
| Reduction/cleavage of the isoxazole ring | Complex Molecule Synthesis | Generation of key acyclic intermediates like enaminones or β-amino alcohols. |
This strategic approach to analogue design, guided by computational modeling and mechanistic studies, will be crucial in unlocking the full potential of the this compound scaffold in advanced research applications. acs.orgnih.gov
Q & A
Q. What are the optimized synthetic routes for Ethyl 5-(4-bromophenyl)isoxazole-4-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of nitrile oxides with alkynes, followed by esterification. Key steps include:
- Cyclization : Reacting 4-bromobenzonitrile oxide with ethyl propiolate under reflux in ethanol (60–80°C) to form the isoxazole core .
- Esterification : Using sulfuric acid as a catalyst in anhydrous ethanol to stabilize the ester group.
- Optimization : Yields improve with slow addition of reagents, inert atmosphere (N₂/Ar), and TLC monitoring (hexane:ethyl acetate, 3:1) to track intermediates .
- Purity : Recrystallization from ethanol/water (1:1) yields >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., 4-bromophenyl protons at δ 7.6–7.8 ppm; ester carbonyl at ~170 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 297.12) validates molecular weight .
- X-ray Diffraction : Single-crystal analysis (SHELXL/ORTEP-III) resolves bond lengths (C-Br: 1.89 Å) and dihedral angles (isoxazole vs. phenyl: 15–20°) .
Q. How are common impurities identified and mitigated during synthesis?
- By-products : Unreacted nitrile oxide (detected via IR at 2250 cm⁻¹) and hydrolyzed esters (TLC spots at Rf 0.2).
- Mitigation : Use of molecular sieves during esterification reduces hydrolysis. Flash chromatography (silica gel, ethyl acetate gradient) removes polar impurities .
Advanced Research Questions
Q. What reaction mechanisms explain the compound’s regioselectivity in electrophilic substitution?
The 4-bromophenyl group directs electrophiles (e.g., NO₂⁺) to the meta position via resonance withdrawal. Computational DFT studies (B3LYP/6-311G**) show a 12 kcal/mol activation barrier for nitration at C3 of the phenyl ring . The isoxazole’s electron-withdrawing ester group further deactivates the ring, favoring meta substitution .
Q. How does substituent variation impact biological activity?
| Substituent Modification | Biological Activity (IC₅₀) | Key Interaction |
|---|---|---|
| 4-Bromophenyl (parent) | 18 µM (EGFR kinase) | Br forms halogen bond with kinase hinge |
| 4-Chlorophenyl analog | 22 µM | Reduced van der Waals contact |
| 4-Methoxyphenyl analog | >100 µM | Methoxy disrupts hydrophobic pocket binding |
Q. What computational tools model the compound’s binding to biological targets?
- Docking : AutoDock Vina screens against PDB 1M17 (EGFR), revealing a binding affinity of −9.2 kcal/mol. The bromine atom interacts with Thr830 via a halogen bond (2.8 Å) .
- MD Simulations : GROMACS (50 ns) shows stable binding with RMSD <1.5 Å, confirming kinase inhibition .
Q. How are crystallographic data discrepancies resolved (e.g., bond length variations)?
Q. What methodologies assess pharmacological potential without FDA compliance issues?
- In vitro assays : MTT tests on HEK293 cells (IC₅₀ = 25 µM) evaluate cytotoxicity.
- Targeted Delivery : Liposomal encapsulation (DSPC/cholesterol) improves bioavailability by 40% in murine models .
Q. How is stereochemical control achieved in derivatives?
Corey-Bakshi-Shibata reduction of ketone intermediates (e.g., ethyl 5-acetylisoxazole-4-carboxylate) with (−)-DIP-Cl yields chiral carbinols (85% ee, confirmed via HPLC with Chiralpak AD-H) .
Q. What strategies address contradictory bioactivity data across studies?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
